2-[(Pyrrolidin-3-yl)methyl]pyridine
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Overview
Description
2-[(Pyrrolidin-3-yl)methyl]pyridine is a chemical compound with the molecular formula C10H14N2. It consists of a pyridine ring attached to a pyrrolidine ring via a methylene bridge.
Mechanism of Action
Target of Action
It is known that pyrrolidine derivatives, such as nornicotine, can activate different nachr subtypes .
Mode of Action
It is known that pyrrolidine derivatives can interact with their targets, leading to various changes . For example, the R-methyl group of certain compounds can increase the mobility in the loop connecting helices 11 and 12 (H11–12 loop) of the ERα protein .
Biochemical Pathways
It is known that pyrrolidine derivatives can affect various biochemical pathways .
Pharmacokinetics
It is known that nornicotine, a pyrrolidine derivative, has a better pharmacokinetic profile than nicotine .
Result of Action
It is known that nornicotine shows significant analgesic activity .
Action Environment
It is known that the physicochemical parameters of pyrrolidine derivatives can be modified to obtain the best adme/tox results for drug candidates .
Biochemical Analysis
Biochemical Properties
It is known that pyrrolidine, a part of this compound, is a versatile scaffold for novel biologically active compounds .
Cellular Effects
It is known that pyrrolidine derivatives can have significant analgesic activity .
Temporal Effects in Laboratory Settings
It is known that pyrrolidine derivatives can have significant effects over time .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 2-[(Pyrrolidin-3-yl)methyl]pyridine involves the reaction of pyrrolidine with 2-bromopyridine under specific conditions . The reaction typically requires a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
2-[(Pyrrolidin-3-yl)methyl]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophilic substitution using halogens or nucleophilic substitution using alkyl halides.
Major Products Formed
Oxidation: Formation of pyridine N-oxide derivatives.
Reduction: Formation of reduced pyridine or pyrrolidine derivatives.
Substitution: Formation of substituted pyridine or pyrrolidine derivatives.
Scientific Research Applications
2-[(Pyrrolidin-3-yl)methyl]pyridine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials and chemical processes
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine: A simple nitrogen-containing heterocycle used in various chemical reactions.
Pyridine: An aromatic nitrogen-containing heterocycle with widespread applications in chemistry and biology.
2-(Pyridin-2-yl)pyrimidine: A compound with similar structural features but different biological activities
Uniqueness
2-[(Pyrrolidin-3-yl)methyl]pyridine is unique due to its combination of a pyridine and pyrrolidine ring, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2-(pyrrolidin-3-ylmethyl)pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2/c1-2-5-12-10(3-1)7-9-4-6-11-8-9/h1-3,5,9,11H,4,6-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPCCHDSTQIMBLA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1CC2=CC=CC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1316218-40-2 |
Source
|
Record name | 2-[(pyrrolidin-3-yl)methyl]pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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